Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
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Overview
Description
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a complex organic compound that features a thiadiazole ring, an ethoxycarbonyl group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the introduction of the ethoxycarbonyl and hydroxyimino groups. Common reagents used in these reactions include ethyl chloroformate, hydrazine derivatives, and oxime-forming agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups .
Scientific Research Applications
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction, interference with metabolic processes, and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
- Ethyl2-(5-((propoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
Uniqueness
Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N4O5S |
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Molecular Weight |
288.28 g/mol |
IUPAC Name |
ethyl (2Z)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H12N4O5S/c1-3-17-7(14)5(12-16)6-10-8(19-13-6)11-9(15)18-4-2/h16H,3-4H2,1-2H3,(H,10,11,13,15)/b12-5- |
InChI Key |
GDVLFYMYOIMLJX-XGICHPGQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=NSC(=N1)NC(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NSC(=N1)NC(=O)OCC |
Origin of Product |
United States |
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